5-bromo-2-methoxy-4-methylPhenol
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Overview
Description
5-bromo-2-methoxy-4-methylphenol is a chemical compound with the molecular weight of 217.06 . It is synthesized through a series of reactions .
Synthesis Analysis
The synthesis of 5-bromo-2-methoxy-4-methylphenol involves three steps :Molecular Structure Analysis
The molecular structure of 5-bromo-2-methoxy-4-methylphenol is represented by the InChI code: 1S/C8H9BrO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3 .Chemical Reactions Analysis
5-bromo-2-methoxy-4-methylphenol has been used in the synthesis of antibacterial agents . It has been synthesized and characterized by elemental analysis and single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-methoxy-4-methylphenol include a density of 1.6±0.1 g/cm3, a boiling point of 241.8±20.0 °C at 760 mmHg, and a melting point of 76-78ºC .Scientific Research Applications
Antibacterial Agents
5-bromo-2-methoxy-4-methylPhenol has been used in the synthesis of derivatives that have shown antibacterial activities . These derivatives have been evaluated against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus .
Anti-inflammatory Compounds
While not directly related to 5-bromo-2-methoxy-4-methylPhenol, its close relative 2-methoxy-4-methylphenol is a major anti-inflammatory compound in bamboo vinegar . It’s possible that 5-bromo-2-methoxy-4-methylPhenol could have similar properties, but further research would be needed to confirm this.
Renewable Bis (Cyanate) Esters
2-methoxy-4-methylphenol has been used in the preparation of renewable bis (cyanate) esters . Again, while not directly related to 5-bromo-2-methoxy-4-methylPhenol, it’s possible that the latter could be used in a similar way.
4. Kinetics of Reaction with Chlorine Atoms The kinetics of the reaction of 2-methoxy-4-methylphenol with chlorine atoms has been studied . This could potentially be another area of research for 5-bromo-2-methoxy-4-methylPhenol.
Safety and Hazards
Mechanism of Action
Target of Action
Phenolic compounds like this are generally known to interact with various enzymes and receptors in the body, influencing numerous biological processes .
Mode of Action
Phenolic compounds often exert their effects through interactions with proteins, enzymes, and cell membranes, leading to changes in cell function
Biochemical Pathways
Phenolic compounds can influence a variety of pathways, often related to inflammation and oxidative stress . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
Phenolic compounds are generally well-absorbed and can be widely distributed throughout the body . They are typically metabolized in the liver and excreted in the urine
Result of Action
Phenolic compounds often exert antioxidant, anti-inflammatory, and antimicrobial effects . They can also influence gene expression and signal transduction pathways . The specific effects of this compound require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-2-methoxy-4-methylphenol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . Additionally, individual factors such as age, sex, genetics, and health status can influence the compound’s efficacy and potential side effects .
properties
IUPAC Name |
5-bromo-2-methoxy-4-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVCLUSXEQZGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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